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A comprehensive examination of the well-known Mentos and carbonated beverage reaction

reveals significant variations in eruption intensity based on the type of soda used. This guide

provides a quantitative comparison of these reactions, details the experimental protocols for

their measurement, and elucidates the underlying physical and chemical principles governing

this vigorous degassing phenomenon. Diet sodas, particularly Diet Coke, consistently

demonstrate a more pronounced reaction compared to their sugared counterparts.

Quantitative Comparison of Soda Eruption Volumes
The intensity of the Mentos-induced eruption can be quantified by measuring the volume of

soda expelled from the container. The data presented in the following table summarizes the

results of experiments conducted to compare the eruption volumes of various popular sodas.

Soda Type Initial Volume (mL)
Remaining Volume
(mL)

Erupted Volume
(mL)

Diet Pepsi 2000 1000 1000

Coke 2000 1130 870

Pepsi 2000 1275 725

Sam's Choice Cola 2000 1305 695

Sprite 2000 1630 370
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Data sourced from an experiment conducted by a student at the Texas School for the Blind and

Visually Impaired.[1]

As the data indicates, Diet Pepsi exhibited the most significant reaction, expelling 1000 mL of

its volume. Regular Coke and Pepsi also produced substantial eruptions, while Sprite showed

a markedly weaker reaction. These differences can be attributed to a combination of factors

including the concentration of carbon dioxide, the presence of artificial sweeteners, and other

ingredients that affect the surface tension of the liquid.[2][3]

Understanding the Reaction: Key Influencing
Factors
The dramatic eruption is not a chemical reaction but a rapid physical process of nucleation,

where the dissolved carbon dioxide in the soda rapidly forms bubbles.[4] Several key factors

influence the rate and intensity of this process.
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Key factors influencing the Mentos and soda reaction.

Experimental Protocols
To ensure accurate and reproducible results when comparing the effects of different sodas on

the Mentos reaction, the following experimental protocols are recommended.

Measurement of Eruption Volume
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This protocol aims to quantify the volume of soda ejected during the reaction.

Materials:

2-liter bottles of various sodas (ensure all are at the same temperature)

Roll of Mentos mints (original mint flavor)

Geyser tube or a paper tube to hold and release the Mentos

Large graduated cylinder or measuring cup

Safety goggles

Procedure:

Carefully open a 2-liter bottle of soda, minimizing any agitation.

Place the bottle on a level surface in an area where the eruption can be contained.

Load a predetermined number of Mentos (e.g., 7) into the geyser tube.

Position the geyser tube over the mouth of the soda bottle.

Quickly release the Mentos into the soda and move to a safe distance.

Allow the reaction to proceed until it has completely subsided.

Carefully pour the remaining soda from the bottle into a large graduated cylinder.

Record the volume of the remaining soda.

Calculate the erupted volume by subtracting the remaining volume from the initial volume

(2000 mL).

Repeat the experiment for each type of soda, ensuring the same number of Mentos and

consistent temperature for all trials.[5][6]
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Measurement of Eruption Height
This protocol is designed to measure the maximum height reached by the soda geyser.

Materials:

2-liter bottles of various sodas (at a consistent temperature)

Roll of Mentos mints (original mint flavor)

Geyser tube or a paper tube

A wall or a large board marked with height increments (e.g., in centimeters or feet)

Video camera on a tripod

Safety goggles

Procedure:

Set up the measurement backdrop (wall or board) in a suitable outdoor location.

Place an unopened 2-liter bottle of soda a fixed distance from the backdrop.

Position the video camera on a tripod to capture the full height of the expected eruption

against the measurement backdrop.

Carefully open the soda bottle.

Load the geyser tube with a consistent number of Mentos.

Start recording with the video camera.

Deploy the Mentos into the soda and quickly move out of the frame.

After the reaction ceases, stop the video recording.

Review the video footage to determine the maximum height reached by the soda geyser.
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Repeat the procedure for each type of soda, maintaining consistent conditions for all trials.[6]

Conclusion
The reaction between Mentos and carbonated beverages is a compelling demonstration of

physical chemistry principles. Quantitative analysis consistently shows that diet sodas produce

a more vigorous reaction than their sugared counterparts. This is primarily due to the lower

surface tension of diet sodas, facilitated by artificial sweeteners like aspartame, which allows

for more rapid and efficient nucleation of carbon dioxide bubbles on the porous surface of the

Mentos candy. For researchers and scientists, understanding these underlying factors and

employing standardized experimental protocols are crucial for conducting meaningful

comparative studies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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